molecular formula C17H25N3O B2575701 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1448050-93-8

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2575701
CAS No.: 1448050-93-8
M. Wt: 287.407
InChI Key: VVWJRJRRMBWEFB-UHFFFAOYSA-N
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Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a 5-aminopyrazole core, a scaffold widely recognized for its diverse pharmacological potential . Specifically, 5-aminopyrazole (5AP) derivatives have been extensively investigated for their anti-inflammatory and anticancer activities, acting on various cellular targets involved in cancer progression . The strategic incorporation of cyclopropyl and cyclopentyl substituents on the pyrazole core is a common practice in lead optimization, as these groups can favorably influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers are exploring this compound and its analogs as potential ligands for enzymes and receptors, with mechanistic studies suggesting the ability of related structures to inhibit processes like tubulin polymerization . Given its structural rationale, this chemical is a valuable tool for researchers developing novel therapeutic agents, particularly in oncology and inflammation. It is intended for use in in vitro binding assays, enzymatic inhibition studies, and cellular proliferation experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(13-4-3-5-13)18-11-14-10-16(12-8-9-12)20(19-14)15-6-1-2-7-15/h10,12-13,15H,1-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJRJRRMBWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : Approximately 344.4 g/mol
  • Functional Groups : Contains a cyclobutane ring, a pyrazole moiety, and an amide group.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Anti-inflammatory Activity :
    • The compound has been shown to reduce inflammation by decreasing edema and leukocyte migration in experimental models.
    • It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
  • NF-κB Inhibition :
    • This compound suppresses NF-κB activation, a key transcription factor involved in inflammation and immune responses.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzyme pathways, potentially interacting with kinases or receptors involved in disease processes.

Case Studies and Experimental Data

Various studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the potential efficacy of this compound:

StudyCompoundActivityFindings
1,5-Diarylpyrazole DerivativesCOX-2 InhibitionIdentified potent inhibitors with anti-inflammatory effects.
BMS-582949 (p38α MAP Kinase Inhibitor)Anti-inflammatoryDemonstrated significant efficacy in murine models of inflammation.
Pyrazole DerivativesEnzyme ModulationShowed potential in modulating inflammatory pathways through enzyme inhibition.

Pharmacological Applications

The unique structural characteristics of this compound suggest several pharmacological applications:

  • Anti-inflammatory Drugs : Given its ability to inhibit pro-inflammatory mediators and pathways, this compound may serve as a candidate for developing new anti-inflammatory medications.
  • Potential Cancer Therapeutics : The modulation of signaling pathways involved in cell proliferation and apoptosis positions this compound as a potential agent in cancer therapy.
  • Pain Management : Its analgesic properties could be explored further for managing chronic pain conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous molecules based on shared structural motifs, synthetic strategies, and functional group interactions.

Structural and Functional Features

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Cyclopropane-Carboxamide Analog
Core Heterocycle Pyrazole (1H-pyrazol-3-yl) Benzamide Thiazole
Substituents Cyclopentyl, cyclopropyl, cyclobutane 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Biphenyl, pyridin-3-yl, benzo[d][1,3]dioxol-5-yl
Directing Groups None explicitly reported N,O-Bidentate Carbamothioyl/nicotinamide
Hydrogen Bonding Potential donor/acceptor from amide and pyrazole Hydroxyl and amide groups enable intermolecular H-bonding Amide and thiourea motifs
Crystallographic Data Not available X-ray confirmed planar amide and H-bonded dimerization Structural confirmation via NMR/HRMS (no X-ray data)

Physicochemical Properties

  • Solubility : The cyclopropane and cyclobutane moieties in the target compound may reduce solubility in polar solvents compared to the less sterically hindered N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Q & A

Q. What are the common synthetic routes for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide?

Methodological Answer: The compound is typically synthesized via carboxamide coupling reactions. A general procedure involves:

Preparation of the pyrazole intermediate : Cyclopentyl and cyclopropyl groups are introduced to the pyrazole core through nucleophilic substitution or cycloaddition reactions.

Activation of the carboxylic acid : Cyclobutanecarboxylic acid is activated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or DCM.

Amide bond formation : The activated acid reacts with the aminomethyl-pyrazole intermediate under mild conditions (room temperature, 12–24 hours). Purification is achieved via silica gel chromatography with gradients of ethyl acetate/hexane .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
CouplingEDCI/HOBt, DMF, RT65–71%

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Characterization employs a multi-technique approach:

NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, cis/trans isomerism in cyclobutane derivatives is resolved using 1D NOE experiments .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity (e.g., m/z 286.1317 for C13_{13}H21_{21}ClN3_3O2+_2^+) .

X-ray Crystallography : Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) determine absolute configuration and hydrogen-bonding networks .

Q. What initial biological assays are used to evaluate its bioactivity?

Methodological Answer: Early-stage screening includes:

Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence or calorimetry.

Cellular viability tests : MTT or ATP-based assays to assess cytotoxicity.

Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity.
Data interpretation requires normalization to controls and statistical validation (e.g., triplicate measurements, p < 0.05 significance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions arise from methodological variability. Strategies include:

Standardization : Use consistent assay conditions (e.g., buffer pH, temperature) and validated cell lines.

Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies to identify outlier protocols.

Receptor-response modeling : Computational tools (e.g., QSAR or machine learning) reconcile divergent results by analyzing chemical feature-receptor interaction patterns .

Longitudinal analysis : Track bioactivity over time to distinguish transient vs. sustained effects .

Q. How can hydrogen-bonding patterns and crystal packing be analyzed to predict physicochemical properties?

Methodological Answer:

Graph-set analysis : Classify hydrogen bonds (e.g., D, R, or C motifs) to identify supramolecular motifs influencing solubility and stability .

Software tools : SHELXL refines crystallographic data, while Mercury (CCDC) visualizes packing diagrams.

Thermodynamic calculations : Density functional theory (DFT) predicts intermolecular interaction energies .

Example Hydrogen-Bonding Metrics:

Bond TypeDistance (Å)Angle (°)Role in Packing
N–H···O2.85165Stabilizes dimer formation

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

Molecular docking : AutoDock Vina or Glide simulates ligand-receptor binding poses.

MD simulations : GROMACS or AMBER models dynamic interactions over time (e.g., 100 ns trajectories).

Pharmacophore modeling : MOE or Schrödinger identifies critical functional groups (e.g., cyclopropane’s steric role) .

Free energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .

Q. How can synthetic yield and purity be optimized for scaled-up production?

Methodological Answer:

Reaction optimization : Screen catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. THF), and temperatures.

Purification techniques : Use preparative HPLC for polar byproducts or recrystallization in ethanol/hexane mixtures.

Quality control : LC-MS monitors purity (>95%); 19^19F NMR tracks fluorinated impurities .

Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) impact bioactivity?

Methodological Answer:

SAR studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl or phenyl).

Bioisosteric replacement : Compare cyclopropane’s ring strain with cyclohexane’s conformational flexibility in binding assays.

Data analysis : Use ANOVA or clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .

Example SAR Table:

SubstituentIC50_{50} (nM)Solubility (mg/mL)Target Affinity (Kd_d)
Cyclopropyl12.30.458.2
Cyclohexyl45.60.1222.7

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